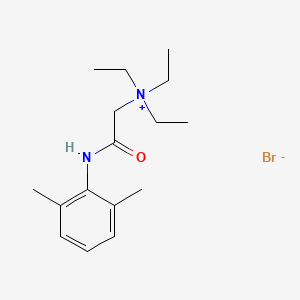

Lidocaine N-ethyl bromide

Description

Structure

3D Structure

Properties

CAS No. |

21306-56-9 |

|---|---|

Molecular Formula |

C16H27N2O+ |

Molecular Weight |

263.40 g/mol |

IUPAC Name |

[2-(2,6-dimethylanilino)-2-oxoethyl]-triethylazanium |

InChI |

InChI=1S/C16H26N2O/c1-6-18(7-2,8-3)12-15(19)17-16-13(4)10-9-11-14(16)5/h9-11H,6-8,12H2,1-5H3/p+1 |

InChI Key |

PYEBKOFMWAMBFV-UHFFFAOYSA-O |

SMILES |

CC[N+](CC)(CC)CC(=O)NC1=C(C=CC=C1C)C.[Br-] |

Canonical SMILES |

CC[N+](CC)(CC)CC(=O)NC1=C(C=CC=C1C)C |

Appearance |

Solid powder |

Pictograms |

Irritant |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

>51.5 [ug/mL] (The mean of the results at pH 7.4) |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

QX 314 QX-314 QX-314 bromide |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Lidocaine N-ethyl bromide (QX-314)

Introduction

Lidocaine (B1675312) N-ethyl bromide, commonly known as QX-314, is a quaternary ammonium (B1175870) derivative of the local anesthetic lidocaine.[1][2][3] Its chemical structure includes a permanent positive charge, rendering it largely impermeable to the lipid cell membrane.[4][5][6][7] This characteristic is fundamental to its unique mechanism of action and its application as a research tool to selectively block specific neuronal populations. Unlike its parent compound, lidocaine, which readily crosses cell membranes, QX-314's effects are contingent on its entry into the cell, where it can access its molecular target.[3][4]

Primary Mechanism of Action: Intracellular Blockade of Voltage-Gated Sodium Channels

The principal mechanism of action of QX-314 is the blockade of voltage-gated sodium channels (VGSCs) from the intracellular side of the channel pore.[3][4] VGSCs are crucial for the initiation and propagation of action potentials in excitable cells such as neurons.[8] By binding to a site within the channel, QX-314 physically obstructs the flow of sodium ions, thereby preventing depolarization and halting action potential firing.[8]

The blockade of sodium channels by QX-314 exhibits both frequency- and voltage-dependence, a characteristic it shares with its parent compound, lidocaine.[1] This "use-dependent" block means that the inhibitory effect is more pronounced in neurons that are firing at a higher frequency.[1] The modulated receptor hypothesis suggests that local anesthetics like lidocaine and its derivatives bind with higher affinity to the open and inactivated states of the sodium channel compared to the resting state.[8] Repetitive stimulation increases the proportion of channels in the open and inactivated states, thus enhancing the blocking effect.[1] Studies in squid axons have demonstrated that the sodium inactivation mechanism is critical for both the frequency- and voltage-dependent block by QX-314.[1]

A critical distinction for QX-314 is that due to its permanent charge, it cannot passively diffuse across the cell membrane to reach its intracellular binding site.[3] When applied externally to a cell, it has no effect on sodium channels unless a pathway for its entry is provided.[3]

Mechanism of Cellular Entry: The Role of Large-Pore Ion Channels

The membrane impermeability of QX-314 has been exploited to achieve selective neuronal blockade. The primary route for QX-314 to enter neurons is through the pores of large-pore, non-selective cation channels, most notably the Transient Receptor Potential Vanilloid 1 (TRPV1) and Transient Receptor Potential Ankyrin 1 (TRPA1) channels.[9][10]

TRPV1 channels are well-known as receptors for capsaicin (B1668287) (the pungent component of chili peppers), noxious heat, and acidic conditions.[4] TRPA1 channels are activated by a variety of irritant compounds. Both of these channels are predominantly expressed in nociceptive (pain-sensing) sensory neurons.[4][10]

When these channels are activated and their pores open, they are large enough to allow the passage of the QX-314 cation into the cytoplasm.[2][10] Once inside, QX-314 can access its binding site on the intracellular side of voltage-gated sodium channels, leading to their blockade and the inhibition of neuronal excitability.[4][10] This unique entry mechanism allows for the selective silencing of neurons that express these large-pore channels, particularly nociceptors, without affecting other neurons, such as motor neurons, that do not.[4][10]

Recent studies have shown that QX-314 can directly activate and permeate human TRPV1 and TRPA1 channels to induce sodium channel inhibition.[9] For instance, co-application of QX-314 with a TRPV1 agonist like capsaicin, or under acidic conditions that activate TRPV1, leads to a robust and long-lasting local analgesia.[2][3][4] Interestingly, lidocaine itself, at clinically relevant concentrations, can act as a TRPV1 agonist, providing a rationale for co-administering lidocaine and QX-314 to achieve a prolonged and pain-selective nerve block.[3]

Quantitative Data

The following tables summarize quantitative data related to the concentrations and effects of Lidocaine N-ethyl bromide (QX-314) and related compounds from various experimental models.

Table 1: Effective Concentrations of QX-314 and Related Compounds

| Compound/Combination | Concentration | Experimental Model | Observed Effect | Reference |

| QX-314 + 2% Lidocaine | 0.5% | Rat sciatic nerve block | >9 hours of pain-selective block with unimpaired motor function. | [3] |

| QX-314 | 30 mM | HEK-293 cells expressing hTRPV1 | Induced cytotoxicity (48 ± 5% viable cells). | [9] |

| QX-314 | 20 mM | Rat hippocampal slices (intracellular solution) | Blockade of voltage-gated Na+ conductances for enhanced synaptic current recordings. | [11] |

| QX-314 | 5 mM | Intracellular solution for voltage-clamp experiments | Included to block Na+ channels. | [12] |

| Lidocaine | 5-20 µM | Rabbit Purkinje fibers | Effective antiarrhythmic doses for cardiac sodium channel block. | [13] |

| Lidocaine | >300 µM | Rabbit Purkinje fibers (negative holding potential) | Half-blocking concentration for cardiac sodium channels. | [13] |

Experimental Protocols

1. Patch-Clamp Electrophysiology for Assessing QX-314 Effects on Sodium Currents

This protocol is a generalized method based on descriptions of whole-cell patch-clamp recordings used to study the effects of QX-314 on neuronal ion channels.[9][12][14]

Objective: To measure voltage-gated sodium currents in neurons or cell lines and assess their inhibition by intracellularly applied QX-314.

Materials:

-

Cells: Cultured neurons (e.g., dorsal root ganglion neurons) or HEK-293 cells expressing the sodium channel of interest (e.g., Nav1.7) and a channel for QX-314 entry (e.g., TRPV1).[9]

-

Extracellular (Bath) Solution (in mM): 119 NaCl, 2.5 KCl, 1.3 Na₂SO₄, 2.5 CaCl₂, 26.2 NaHCO₃, 1 NaH₂PO₄, 2 MgCl₂, 10 glucose. The solution should be continuously bubbled with 95% O₂ and 5% CO₂. pH adjusted to 7.4.[12]

-

Intracellular (Pipette) Solution (in mM): 120.5 CsCl, 10 KOH-HEPES, 2 EGTA, 8 NaCl, 5 QX-314 Br- salt, 2 Na-ATP, 0.3 Na-GTP. pH adjusted to 7.2, osmolarity to ~295 mOsm.[12] (Note: CsCl is used to block potassium channels, isolating sodium currents).

-

Equipment: Inverted or upright microscope with DIC optics, patch-clamp amplifier (e.g., Multipatch 700B), data acquisition software (e.g., pClamp), micromanipulator, and perfusion system.[12]

Methodology:

-

Cell Preparation: Plate cells on glass coverslips suitable for microscopy and allow them to adhere. Place a coverslip in the recording chamber mounted on the microscope stage.

-

Perfusion: Continuously perfuse the recording chamber with oxygenated extracellular solution at a controlled temperature (e.g., 32-34 °C).[12]

-

Pipette Pulling: Fabricate glass micropipettes with a resistance of 3-7 MΩ when filled with the intracellular solution.[12]

-

Establishing Whole-Cell Configuration:

-

Fill a micropipette with the QX-314-containing intracellular solution and mount it on the micromanipulator.

-

Apply light positive pressure to the pipette and lower it into the bath.[15]

-

Approach a target cell and gently press the pipette tip against the cell membrane to form a high-resistance seal (GΩ seal).[15]

-

Apply a brief pulse of suction to rupture the membrane patch, establishing the whole-cell configuration. This allows the QX-314 in the pipette to diffuse into the cell.[15]

-

-

Voltage-Clamp Recording:

-

Clamp the cell's membrane potential at a holding potential where sodium channels are in a resting state (e.g., -70 mV).

-

Apply a series of depolarizing voltage steps (e.g., from -80 mV to +40 mV in 10 mV increments) to elicit sodium currents.

-

To study use-dependent block, apply a train of short depolarizing pulses at a specific frequency (e.g., 10 Hz).[9]

-

-

Data Acquisition and Analysis: Record the resulting currents. The peak inward current at each voltage step corresponds to the sodium current. Analyze the progressive decrease in current amplitude during a pulse train to quantify use-dependent inhibition by QX-314.

Visualizations

The following diagrams illustrate the mechanism of action of this compound (QX-314) and a typical experimental workflow.

Caption: Mechanism of QX-314 entry and action in a nociceptive neuron.

Caption: Workflow for a whole-cell patch-clamp experiment with QX-314.

References

- 1. Sodium inactivation mechanism modulates QX-314 block of sodium channels in squid axons - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Permeation and block of TRPV1 channels by the cationic lidocaine derivative QX-314 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Targeting of sodium channel blockers into nociceptors to produce long-duration analgesia: a systematic study and review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. QX-314 Inhibits Acid-induced Activation of Esophageal Nociceptive C-fiber Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 5. abmole.com [abmole.com]

- 6. medkoo.com [medkoo.com]

- 7. This compound | Krackeler Scientific, Inc. [krackeler.com]

- 8. Setting up for the block: the mechanism underlying lidocaine's use-dependent inhibition of sodium channels - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Quaternary Lidocaine Derivative QX-314 Activates and Permeates Human TRPV1 and TRPA1 to Produce Inhibition of Sodium Channels and Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Novel charged sodium and calcium channel inhibitor active against neurogenic inflammation | eLife [elifesciences.org]

- 11. The local anaesthetic QX-314 enables enhanced whole-cell recordings of excitatory synaptic currents in rat hippocampal slices in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Electrophysiology [protocols.io]

- 13. Lidocaine block of cardiac sodium channels - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Protocol for detecting plastic changes in defined neuronal populations in neuropathic mice - PMC [pmc.ncbi.nlm.nih.gov]

- 15. docs.axolbio.com [docs.axolbio.com]

A Deep Dive into the QX-314 Binding Site on Voltage-Gated Sodium Channels

A Technical Guide for Researchers and Drug Development Professionals

QX-314, a permanently charged derivative of lidocaine (B1675312), serves as a critical tool in the study of voltage-gated sodium channels (Navs) and as a potential therapeutic agent. Its unique membrane impermeability and state-dependent blocking characteristics have provided invaluable insights into the architecture of the sodium channel pore and the mechanisms of local anesthesia. This technical guide synthesizes key findings on the QX-314 binding site, offering a detailed overview of its molecular interactions, the experimental methodologies used to elucidate these interactions, and the quantitative data that underpins our current understanding.

The Intracellular Binding Site and Mechanism of Action

QX-314 exerts its blocking effect from the intracellular side of the neuronal membrane.[1][2][3] Unlike its parent compound, lidocaine, which can diffuse across the cell membrane in its neutral form, the permanent positive charge of QX-314 prevents its passive entry into the cell.[4][3] Consequently, its application is typically performed via intracellular perfusion in experimental setups or, in vivo, by exploiting the large pores of other ion channels, such as the Transient Receptor Potential Vanilloid 1 (TRPV1) and Transient Receptor Potential Ankyrin 1 (TRPA1) channels, to gain access to the cytoplasm of nociceptive neurons.[2][5][6]

The binding of QX-314 to the sodium channel is highly state-dependent, showing a preference for the open and inactivated states over the resting state.[7][8] This "use-dependent" or "phasic" block means that the inhibitory effect is more pronounced in neurons that are firing action potentials more frequently, as the channels are more often in the open or inactivated conformations required for drug binding.[7][8]

Molecular modeling and mutagenesis studies have pinpointed the binding site for QX-314 to the inner pore of the sodium channel, a region analogous to the binding site of other local anesthetics.[9][10] This site is formed by residues within the S6 transmembrane segments of the four homologous domains (DI-DIV) that constitute the channel pore.

Key Residues and Molecular Interactions

Structural and functional studies have identified several critical amino acid residues that contribute to the binding of QX-314. These residues are primarily located in the S6 segments of domains III and IV.

Key Residues in the QX-314 Binding Site:

| Domain | S6 Residue (Human Nav1.5) | Role in Binding |

| DIII | Phe1291 | Aromatic interactions with the drug molecule. Mutation can disrupt fast inactivation and alter drug binding.[11] |

| DIV | Phe1760 | A critical residue for high-affinity binding of local anesthetics, including QX-314. Mutations significantly reduce drug potency.[9] |

| DIV | Tyr1767 | Contributes to the binding pocket through aromatic interactions.[9] |

Rosetta modeling of the human cardiac sodium channel (hNav1.5) suggests that the binding "hot spot" for QX-314 is similar to that of lidocaine, involving interactions with residues in the DIII-S6 and DIV-S6 segments.[9] The bulky triethylammonium (B8662869) group of QX-314 is thought to fit within the inner pore, with its positive charge interacting with the electrostatic field of the channel.[10]

Quantitative Analysis of QX-314 Block

The potency of QX-314 can be quantified through various electrophysiological parameters. The half-maximal inhibitory concentration (IC50) is a common measure of drug potency.

Reported IC50 Values for QX-314:

| Channel Subtype | Experimental System | IC50 | Notes |

| Nav1.7 | HEK293 cells (external application) | 2.0 ± 0.3 mM | Suggests an additional, low-potency external binding site.[12] |

| Nav1.7 & Nav1.1 | (intracellular application) | ~6-fold less potent than BW-031 | Comparative study with a novel blocker.[2] |

Mutations within the binding site can dramatically alter the affinity of the channel for QX-314. For instance, mutation of the F1748 residue in Nav1.7 (analogous to F1760 in Nav1.5) to Alanine (F1748A) reduces the potency of lidocaine by 40-fold but has no effect on the potency of externally applied QX-314, further supporting the existence of distinct internal and external binding sites or mechanisms of action.[12]

Signaling Pathways and Experimental Workflows

The study of the QX-314 binding site involves a combination of electrophysiological, molecular, and computational approaches.

Signaling Pathway of QX-314 Action

The following diagram illustrates the pathway of QX-314 from extracellular application to the blocking of intracellular sodium channels, often facilitated by TRPV1 channels.

Caption: Signaling pathway of QX-314 entry and sodium channel block.

Experimental Workflow for Characterizing QX-314 Binding

The workflow for investigating the QX-314 binding site typically involves site-directed mutagenesis followed by electrophysiological characterization.

Caption: Experimental workflow for identifying QX-314 binding site residues.

Detailed Experimental Protocols

A fundamental technique for studying the effects of QX-314 is whole-cell patch-clamp electrophysiology.

Whole-Cell Patch-Clamp Electrophysiology Protocol

Objective: To measure the effect of intracellularly applied QX-314 on voltage-gated sodium currents.

1. Cell Preparation:

- Culture cells heterologously expressing the sodium channel of interest (e.g., HEK293 cells).

- Plate cells on glass coverslips at an appropriate density for recording 24-48 hours post-transfection.

2. Solutions:

- External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose. Adjust pH to 7.4 with NaOH.

- Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH.

- QX-314 Stock Solution: Prepare a concentrated stock solution of QX-314 chloride in the internal solution. The final concentration in the pipette solution is typically in the range of 1-20 mM.[13]

3. Recording Procedure:

- Place a coverslip with adherent cells in the recording chamber on the stage of an inverted microscope and perfuse with the external solution.

- Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

- Approach a cell with the patch pipette and form a high-resistance (>1 GΩ) seal (giga-seal) between the pipette tip and the cell membrane.

- Rupture the patch of membrane under the pipette tip to achieve the whole-cell configuration, allowing the contents of the pipette (including QX-314) to diffuse into the cell.

- Clamp the cell membrane potential at a holding potential where most sodium channels are in the resting state (e.g., -100 mV).

- Apply voltage protocols to elicit sodium currents. A typical protocol involves a series of depolarizing voltage steps (e.g., from -80 mV to +60 mV in 10 mV increments) from the holding potential.

- To assess use-dependent block, apply a train of short depolarizing pulses at a specific frequency (e.g., 10 Hz).

4. Data Analysis:

- Measure the peak amplitude of the sodium current in response to each voltage step.

- Construct current-voltage (I-V) relationships and dose-response curves to determine the IC50 of QX-314.

- Analyze the reduction in current amplitude during a pulse train to quantify use-dependent block.

Conclusion

The study of QX-314 has been instrumental in defining the local anesthetic binding site within voltage-gated sodium channels. Its unique properties as a permanently charged, membrane-impermeable molecule have allowed for the detailed characterization of an intracellular binding site and the state-dependent nature of channel block. The convergence of evidence from electrophysiology, site-directed mutagenesis, and computational modeling provides a robust framework for understanding how this important pharmacological tool interacts with its target. For drug development professionals, the insights gained from QX-314 research offer a template for the rational design of novel, state-dependent sodium channel blockers with potentially improved therapeutic profiles.

References

- 1. researchgate.net [researchgate.net]

- 2. Inhibition of inflammatory pain and cough by a novel charged sodium channel blocker - PMC [pmc.ncbi.nlm.nih.gov]

- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. Quaternary Lidocaine Derivative QX-314 Activates and Permeates Human TRPV1 and TRPA1 to Produce Inhibition of Sodium Channels and Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Sodium inactivation mechanism modulates QX-314 block of sodium channels in squid axons - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Novel charged sodium and calcium channel inhibitor active against neurogenic inflammation | eLife [elifesciences.org]

- 9. Structural basis for antiarrhythmic drug interactions with the human cardiac sodium channel - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mechanism of sodium channel block by local anesthetics, antiarrhythmics, and anticonvulsants - PMC [pmc.ncbi.nlm.nih.gov]

- 11. biorxiv.org [biorxiv.org]

- 12. Low potency inhibition of NaV1.7 by externally applied QX-314 via a depolarizing shift in the voltage-dependence of activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The local anaesthetic QX-314 enables enhanced whole-cell recordings of excitatory synaptic currents in rat hippocampal slices in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of Lidocaine N-ethyl Bromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lidocaine N-ethyl bromide, a quaternary ammonium (B1175870) derivative of the local anesthetic lidocaine, presents a unique physicochemical profile that dictates its pharmacological behavior. As a permanently charged molecule, its properties, particularly solubility and lipophilicity, diverge significantly from its parent compound. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, details the experimental methodologies for their determination, and illustrates its primary mechanism of action. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering foundational data and procedural insights for the study of this and similar quaternary ammonium compounds.

Chemical Identity and Structure

This compound, also known as QX-314 bromide, is a synthetic derivative of lidocaine. The key structural modification is the quaternization of the tertiary amine group with an ethyl bromide, resulting in a permanently cationic molecule.

Table 1: Chemical Identifiers of this compound

| Identifier | Value |

| Chemical Name | N-(2,6-dimethylphenylcarbamoylmethyl)triethylammonium bromide |

| Synonyms | QX-314 bromide, this compound quaternary salt |

| CAS Number | 21306-56-9[1] |

| Molecular Formula | C₁₆H₂₇BrN₂O[1] |

| Molecular Weight | 343.31 g/mol |

| Chemical Structure |  |

Physicochemical Properties

The physicochemical properties of a drug molecule are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile. The permanent positive charge on this compound significantly influences these characteristics.

Table 2: Physicochemical Data for this compound

| Property | Value | Experimental Notes |

| Physical Form | White crystalline solid | - |

| Melting Point | Data not available | Expected to be a sharp melting point characteristic of a crystalline salt. |

| Solubility | Water: 100 mg/mL[2] DMSO: Soluble[3] Ethanol: Data not available | The high water solubility is attributed to the ionic nature of the quaternary ammonium group. |

| pKa | Not applicable | As a quaternary ammonium compound, it is permanently charged and does not have a pKa in the physiological range. |

| logP (Octanol/Water) | Data not available | Expected to have a very low or negative logP value due to its permanent charge, indicating high hydrophilicity and poor lipid membrane permeability. |

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the accurate characterization of a compound's physicochemical properties. The following sections outline standard methodologies applicable to the determination of the key properties of this compound.

Determination of Melting Point

The melting point of a crystalline solid is a crucial indicator of its purity.

-

Methodology: Capillary Melting Point Determination

-

A small, finely powdered sample of this compound is packed into a capillary tube.

-

The capillary tube is placed in a calibrated melting point apparatus.

-

The sample is heated at a controlled rate.

-

The temperature at which the substance first begins to melt and the temperature at which it is completely molten are recorded as the melting range.

-

Determination of Solubility

Solubility is a key parameter influencing a drug's bioavailability.

-

Methodology: Shake-Flask Method

-

An excess amount of this compound is added to a known volume of the solvent (e.g., water, ethanol) in a sealed flask.

-

The flask is agitated at a constant temperature for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).

-

The resulting suspension is filtered to remove undissolved solid.

-

The concentration of this compound in the clear filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a validated spectrophotometric method.

-

Determination of pKa

For ionizable compounds, the pKa dictates the degree of ionization at a given pH. However, for a permanently charged quaternary ammonium compound like this compound, this property is not traditionally measured as it does not have a proton to dissociate.

-

Theoretical Consideration: Quaternary ammonium salts are considered strong bases with pKa values typically above 12. They are permanently ionized across the physiological pH range.

Determination of logP (Octanol-Water Partition Coefficient)

LogP is a measure of a compound's lipophilicity and its ability to cross biological membranes.

-

Methodology: Shake-Flask Method

-

A solution of this compound of known concentration is prepared in one of the immiscible phases (typically the aqueous phase for a hydrophilic compound).

-

A known volume of this solution is mixed with a known volume of the other immiscible phase (n-octanol) in a separatory funnel.

-

The mixture is shaken vigorously for a set period to allow for partitioning of the solute between the two phases.

-

The funnel is allowed to stand until the two phases have completely separated.

-

The concentration of this compound in each phase is determined using a suitable analytical method (e.g., HPLC-UV).

-

The logP is calculated as the logarithm of the ratio of the concentration in the octanol (B41247) phase to the concentration in the aqueous phase. For a permanently charged molecule like this compound, the concentration in the octanol phase is expected to be very low.

-

Mechanism of Action and Signaling Pathway

The primary mechanism of action of this compound is the blockade of voltage-gated sodium channels (VGSCs) from the intracellular side of the neuronal membrane. Its permanent positive charge prevents it from readily crossing the lipid bilayer of the cell membrane.

Workflow for Intracellular Sodium Channel Blockade

The following diagram illustrates the workflow of how this compound accesses and blocks voltage-gated sodium channels.

Caption: Workflow of this compound's intracellular blockade of sodium channels.

This diagram illustrates that due to its charge, this compound requires an alternative entry route into the cell, such as through open ion channels like TRPA1 or TRPV1, to reach its site of action on the intracellular side of the voltage-gated sodium channel.

Logical Relationship of Physicochemical Properties and Bioactivity

The physicochemical properties of this compound are directly linked to its biological activity.

Caption: Relationship between physicochemical properties and biological activity.

This diagram shows the logical flow from the chemical structure to the resulting biological action. The quaternary nature leads to a permanent charge, which in turn dictates high water solubility and low lipophilicity. This poor lipid solubility results in poor membrane permeability, necessitating an alternative route of entry to reach its intracellular target and cause a use-dependent blockade of sodium channels.

Conclusion

References

An In-depth Technical Guide to the Spectroscopic Analysis of Lidocaine N-ethyl Bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of Lidocaine (B1675312) N-ethyl bromide, a quaternary ammonium (B1175870) derivative of the widely used local anesthetic, Lidocaine. Also known as QX-314, this compound is a valuable tool in neuroscience research due to its selective action on nociceptive neurons. This document details the expected spectroscopic characteristics of Lidocaine N-ethyl bromide based on the extensive data available for its parent compound, Lidocaine, and established principles of spectroscopic analysis. It also provides detailed experimental protocols for key analytical techniques and visual workflows to guide researchers in their analytical endeavors.

Introduction to Lidocaine and this compound

Lidocaine is a local anesthetic of the amino amide type.[1][2][3] It functions by blocking voltage-gated sodium channels in the neuronal cell membrane, preventing the propagation of action potentials and thus blocking the sensation of pain.[1][4] Its N-ethyl bromide derivative, this compound (QX-314), is a quaternary ammonium compound.[5] This positive charge renders the molecule membrane-impermeant, restricting its action to intracellular application.[5][6] This property is exploited in research to selectively block sodium channels in neurons that are transiently made permeable, for instance, through the activation of TRPV1 channels.[6]

The chemical structures of Lidocaine and this compound are shown below:

Lidocaine: 2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide This compound: N-(2,6-dimethylphenylcarbamoylmethyl)triethylammonium bromide

Accurate spectroscopic analysis is crucial for confirming the identity, purity, and stability of these compounds in research and pharmaceutical development.

Spectroscopic Analysis of Lidocaine

A thorough understanding of the spectroscopic properties of Lidocaine is fundamental to interpreting the data for its derivatives. The following sections summarize the key spectroscopic data for Lidocaine.

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds.

Table 1: ¹H NMR Spectroscopic Data for Lidocaine

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 8.92 | Singlet | 1H | NH (amide) |

| 7.09 | Multiplet | 3H | Ar-H |

| 3.22 | Singlet | 2H | CO-CH₂-N |

| 2.69 | Quartet | 4H | N-(CH₂-CH₃)₂ |

| 2.23 | Singlet | 6H | Ar-CH₃ |

| 1.13 | Triplet | 6H | N-(CH₂-CH₃)₂ |

Data obtained in CDCl₃ at 400 MHz.[1][2][4][7]

Table 2: ¹³C NMR Spectroscopic Data for Lidocaine

| Chemical Shift (ppm) | Assignment |

| 170.1 | C=O (amide) |

| 135.0 | Ar-C (quaternary) |

| 134.1 | Ar-C (quaternary) |

| 128.1 | Ar-CH |

| 126.9 | Ar-CH |

| 57.5 | CO-CH₂-N |

| 50.7 | N-(CH₂-CH₃)₂ |

| 18.5 | Ar-CH₃ |

| 12.6 | N-(CH₂-CH₃)₂ |

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, enabling the determination of its molecular weight and structural features.

Table 3: Mass Spectrometric Data for Lidocaine

| m/z | Interpretation |

| 234 | [M]⁺ (Molecular Ion) |

| 86 | [CH₂N(CH₂CH₃)₂]⁺ (Base Peak) |

The base peak at m/z 86 is a characteristic fragment of Lidocaine and its metabolites, resulting from the cleavage of the amide bond.[10][11][12][13]

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 4: Infrared (IR) Spectroscopic Data for Lidocaine

| Wavenumber (cm⁻¹) | Interpretation |

| 3250 | N-H stretch (amide) |

| 3050 | C-H stretch (aromatic) |

| 2970 | C-H stretch (aliphatic) |

| 1660 | C=O stretch (amide I) |

| 1540 | N-H bend (amide II) |

Predicted Spectroscopic Analysis of this compound (QX-314)

The addition of an ethyl group to the tertiary amine of Lidocaine to form a quaternary ammonium salt will induce predictable changes in its spectroscopic signatures.

The formation of the quaternary ammonium salt will lead to a downfield shift of the protons and carbons near the positively charged nitrogen atom due to the deshielding effect.

Table 5: Predicted ¹H NMR Spectroscopic Data for this compound

| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~9.5 | Singlet | 1H | NH (amide) |

| ~7.1 | Multiplet | 3H | Ar-H |

| ~4.0 | Singlet | 2H | CO-CH₂-N⁺ |

| ~3.4 | Quartet | 6H | N⁺-(CH₂-CH₃)₃ |

| ~2.2 | Singlet | 6H | Ar-CH₃ |

| ~1.4 | Triplet | 9H | N⁺-(CH₂-CH₃)₃ |

Table 6: Predicted ¹³C NMR Spectroscopic Data for this compound

| Predicted Chemical Shift (ppm) | Assignment |

| ~168 | C=O (amide) |

| ~135 | Ar-C (quaternary) |

| ~134 | Ar-C (quaternary) |

| ~129 | Ar-CH |

| ~127 | Ar-CH |

| ~60 | CO-CH₂-N⁺ |

| ~55 | N⁺-(CH₂-CH₃)₃ |

| ~18 | Ar-CH₃ |

| ~8 | N⁺-(CH₂-CH₃)₃ |

As this compound is a salt, electrospray ionization (ESI) in positive ion mode would be the most appropriate mass spectrometry technique.

Table 7: Predicted Mass Spectrometric Data for this compound

| m/z | Interpretation |

| 263 | [M]⁺ (Cationic part: C₁₆H₂₇N₂O⁺) |

| 114 | [CH₂N(CH₂CH₃)₃]⁺ |

The molecular weight of the cationic portion of this compound is 263.3 Da. The fragmentation pattern is expected to be different from Lidocaine due to the stability of the quaternary ammonium group.

The IR spectrum of this compound is expected to be broadly similar to that of Lidocaine, with the key functional group absorptions remaining.

Table 8: Predicted Infrared (IR) Spectroscopic Data for this compound

| Predicted Wavenumber (cm⁻¹) | Interpretation |

| ~3250 | N-H stretch (amide) |

| ~3050 | C-H stretch (aromatic) |

| ~2980 | C-H stretch (aliphatic) |

| ~1670 | C=O stretch (amide I) |

| ~1540 | N-H bend (amide II) |

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of this compound. Instrument parameters should be optimized for the specific instrument being used.

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, CD₃OD, or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup:

-

Spectrometer: 400 MHz or higher field strength NMR spectrometer.

-

Nuclei: ¹H and ¹³C.

-

Temperature: 298 K.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.

-

Process the data similarly to the ¹H spectrum.

-

-

Sample Preparation: Prepare a dilute solution of this compound (approximately 1-10 µg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile/water.

-

Instrument Setup:

-

Mass Spectrometer: An electrospray ionization (ESI) mass spectrometer.

-

Ionization Mode: Positive ion mode.

-

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

-

Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).

-

For fragmentation analysis (MS/MS), select the parent ion (m/z 263) and acquire the product ion spectrum.

-

-

Sample Preparation:

-

Solid State (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrument Setup:

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

-

-

Data Acquisition:

-

Acquire the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

Collect a background spectrum of the empty sample compartment (or clean ATR crystal) and subtract it from the sample spectrum.

-

Visualization of Analytical Workflows

The following diagrams, generated using the DOT language, illustrate the logical workflows for the spectroscopic analysis of this compound.

References

- 1. asahilab.co.jp [asahilab.co.jp]

- 2. hmdb.ca [hmdb.ca]

- 3. azom.com [azom.com]

- 4. Lidocaine | C14H22N2O | CID 3676 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. bio-techne.com [bio-techne.com]

- 6. caymanchem.com [caymanchem.com]

- 7. Lidocaine(137-58-6) 1H NMR [m.chemicalbook.com]

- 8. news-medical.net [news-medical.net]

- 9. Lidocaine(137-58-6) 13C NMR spectrum [chemicalbook.com]

- 10. Identification of lidocaine and its metabolites in post-administration equine urine by ELISA and MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. thomastobin.com [thomastobin.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

The Intracellular Application of QX-314: A Technical Guide for Basic Research

A comprehensive overview of the principles, experimental protocols, and data for utilizing QX-314 in neuroscience and drug development research.

Introduction

QX-314, a quaternary derivative of lidocaine (B1675312), is a powerful tool in basic research, primarily utilized for its ability to block voltage-gated sodium channels from the intracellular side of the neuronal membrane. Due to its permanent positive charge, QX-314 is membrane-impermeant, a characteristic that researchers have ingeniously exploited to achieve selective blockade of specific neuron populations. This technical guide provides an in-depth exploration of the core applications of QX-314, complete with quantitative data, detailed experimental protocols, and visualizations of the underlying mechanisms and workflows. It is designed to serve as a practical resource for researchers, scientists, and drug development professionals.

Core Mechanism of Action

The primary mechanism of action for QX-314 is the blockade of voltage-gated sodium channels (NaV) from within the neuron.[1] Unlike its parent compound, lidocaine, which can diffuse across the cell membrane, QX-314's charge prevents it from passively entering the cell. Therefore, its effects are contingent on intracellular delivery. Once inside, QX-314 binds to the local anesthetic binding site within the pore of NaV channels, effectively inhibiting the influx of sodium ions and thereby preventing the generation and propagation of action potentials. This blockade is often use-dependent, meaning it is more pronounced in neurons that are more active.

A key research application of QX-314 stems from its conditional entry into neurons through large-pore ion channels, most notably the Transient Receptor Potential Vanilloid 1 (TRPV1) and Transient Receptor Potential Ankyrin 1 (TRPA1) channels.[2][3][4] These channels, which are predominantly expressed in nociceptive (pain-sensing) neurons, can be activated by agonists such as capsaicin (B1668287) (for TRPV1) or mustard oil (for TRPA1).[2][4] Upon activation, the pores of these channels dilate, allowing QX-314 to enter the neuron and exert its sodium channel-blocking effects selectively in these cells. This strategy forms the basis for producing long-lasting, targeted analgesia in preclinical models.[5][6][7][8] Interestingly, common local anesthetics like lidocaine and bupivacaine (B1668057) can also act as TRPV1 agonists, facilitating the entry of QX-314 into nociceptors.[6][7][9]

Quantitative Data

The following tables summarize key quantitative parameters for the use of QX-314 in various experimental settings.

| Parameter | Channel | Value | Species/Cell Type | Notes | Reference |

| IC50 (External) | NaV1.7 | 2.0 ± 0.3 mM (resting) | HEK293 cells | No preference for resting vs. inactivated state. | [10] |

| NaV1.7 | 2.3 ± 0.4 mM (inactivated) | HEK293 cells | [10] | ||

| IC50 (Inhibition) | TRPV1 | 8.0 ± 0.6 µM | Xenopus laevis oocytes | Inhibition of capsaicin-evoked TRPV1 currents at sub-activating concentrations. | [9] |

| Activation | TRPV1 | 10, 30, and 60 mM | Xenopus laevis oocytes | Activates TRPV1 channels at higher concentrations. | [9] |

| Intracellular Accumulation | - | 50–100 µM | Rat Dorsal Root Ganglion Neurons | Following co-application with capsaicin. | [2][11] |

| Application | Animal Model | QX-314 Concentration | Co-administered Agent (Concentration) | Duration of Effect (Sensory Block) | Duration of Effect (Motor Block) | Reference |

| Sciatic Nerve Block | Rat | 0.5% | Lidocaine (2%) | >9 hours (pain-selective) | ~1 hour | [5] |

| Rat | 1% | Lidocaine (1%) | 9-12 hours | 6 hours | [5] | |

| Rat | 0.9% | Bupivacaine (0.5%) | 10.1 ± 0.8 hours | 10.1 ± 0.8 hours | [9] | |

| Intradermal Wheal Assay | Guinea Pig | 70 mM | - | 650 ± 171 minutes | - | [10] |

| Tail-Flick Test | Mouse | 70 mM | - | 540 ± 134 minutes | - | [10] |

| Sciatic Nerve Block | Mouse | 70 mM | - | - | 282 ± 113 minutes | [10] |

| Perisciatic Nerve Injection | Rat | 0.2% | Lidocaine (1%) | ~2 hours | Transient | [7][8] |

| Rat | 0.2% | Lidocaine (2%) | ~9 hours | Transient | [7][8] | |

| Rat | 0.2% | Capsaicin (0.05%) | 5 hours | Minimal | [8] |

Experimental Protocols

In Vitro: Whole-Cell Patch-Clamp Recording with Intracellular QX-314

This protocol describes the recording of voltage-gated sodium currents in cultured neurons (e.g., dorsal root ganglion neurons) with QX-314 included in the patch pipette solution.

1. Cell Preparation:

-

Culture dorsal root ganglion (DRG) neurons on glass coverslips coated with an appropriate substrate (e.g., poly-D-lysine and laminin).

-

Maintain cultures in a suitable growth medium at 37°C in a humidified 5% CO2 incubator.

-

Use neurons for recording 1-3 days after plating.

2. Solutions:

-

External Solution (in mM): 140 NaCl, 3 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose. Adjust pH to 7.4 with NaOH and osmolarity to ~310 mOsm with sucrose.

-

Internal Pipette Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES, 5 QX-314 bromide. Adjust pH to 7.2 with CsOH and osmolarity to ~300 mOsm with sucrose. Cesium is used to block potassium channels.

3. Electrophysiological Recording:

-

Transfer a coverslip with cultured neurons to the recording chamber on an inverted microscope and perfuse with the external solution at room temperature.

-

Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

-

Approach a neuron and form a gigaohm seal (>1 GΩ) between the pipette tip and the cell membrane.

-

Rupture the membrane to achieve the whole-cell configuration. Allow QX-314 to diffuse into the cell for at least 5-10 minutes before recording sodium currents.

-

Voltage-Clamp Protocol for Sodium Currents:

-

Hold the cell at a hyperpolarized potential (e.g., -100 mV) to ensure all sodium channels are in the closed, resting state.

-

Apply a series of depolarizing voltage steps (e.g., from -80 mV to +40 mV in 5 or 10 mV increments for 50 ms) to elicit sodium currents.

-

A pre-pulse to a very depolarized potential (e.g., +30 mV) for 100-200 ms (B15284909) can be used to inactivate sodium channels and obtain subtracted leak currents.

-

To assess use-dependent block, apply a train of short depolarizing pulses (e.g., to 0 mV for 20 ms at a frequency of 5-20 Hz).

-

4. Data Analysis:

-

Measure the peak inward current at each voltage step.

-

Construct current-voltage (I-V) relationship curves.

-

Analyze the voltage-dependence of activation and inactivation.

-

For use-dependence protocols, plot the normalized peak current as a function of pulse number.

In Vivo: Selective Nociceptor Blockade via Sciatic Nerve Injection in Rodents

This protocol describes the co-injection of QX-314 and a TRPV1 agonist (lidocaine) to achieve a selective sensory nerve block in rats.

1. Animal Preparation:

-

Anesthetize adult male Sprague-Dawley rats with isoflurane (B1672236) (2-3% for induction, 1.5-2% for maintenance).

-

Shave the fur over the left hip and thigh area.

-

Position the animal in a prone or lateral position to expose the injection site.

2. Drug Preparation:

-

Prepare a solution of 2% lidocaine hydrochloride.

-

Prepare a solution of 0.5% QX-314 bromide.

-

Both solutions should be prepared in sterile 0.9% saline.

-

For co-injection, the solutions can be mixed immediately before use.

3. Sciatic Nerve Injection:

-

Palpate the anatomical landmarks of the greater trochanter and the ischial tuberosity.

-

Insert a 27- or 30-gauge needle attached to a Hamilton syringe midway between these two points, perpendicular to the skin, until it gently contacts the bone.

-

Retract the needle slightly and inject a total volume of 200 µL of the drug solution(s) in close proximity to the sciatic nerve.

4. Behavioral Assessment:

-

Allow the animal to recover from anesthesia in a clean cage.

-

Sensory Blockade Assessment (Nociception):

-

Mechanical Nociception (Paw Pinch): Apply a calibrated forceps or a von Frey filament to the plantar surface of the hind paw and observe the withdrawal threshold or response.

-

Thermal Nociception (Hargreaves Test): Use a radiant heat source focused on the plantar surface of the hind paw and measure the latency to paw withdrawal.

-

-

Motor Blockade Assessment:

-

Grip Strength: Assess the animal's ability to grip a wire mesh or a specialized grip strength meter.

-

Righting Reflex and Gait: Observe the animal's posture and locomotion for any deficits.

-

-

Perform baseline measurements before drug administration and at regular intervals (e.g., 30 min, 1, 2, 4, 6, 9, 12, and 24 hours) post-injection.

5. Data Analysis:

-

Plot the paw withdrawal latency/threshold or motor function score over time.

-

Compare the duration and magnitude of sensory versus motor blockade between different treatment groups.

-

Statistical analysis (e.g., ANOVA followed by post-hoc tests) should be used to determine significant differences.

Visualizations

Signaling Pathway: TRPV1-Mediated Entry of QX-314 and Sodium Channel Blockade

Caption: TRPV1 activation by an agonist allows QX-314 entry and subsequent intracellular blockade of NaV channels.

Experimental Workflow: In Vivo Selective Nociceptor Blockade

References

- 1. Sodium inactivation mechanism modulates QX-314 block of sodium channels in squid axons - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Permeation and block of TRPV1 channels by the cationic lidocaine derivative QX-314 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quaternary Lidocaine Derivative QX-314 Activates and Permeates Human TRPV1 and TRPA1 to Produce Inhibition of Sodium Channels and Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Novel charged sodium and calcium channel inhibitor active against neurogenic inflammation | eLife [elifesciences.org]

- 5. Targeting of sodium channel blockers into nociceptors to produce long-duration analgesia: a systematic study and review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Scholars@Duke publication: Coapplication of lidocaine and the permanently charged sodium channel blocker QX-314 produces a long-lasting nociceptive blockade in rodents. [scholars.duke.edu]

- 8. Co-application of Lidocaine and the Permanently Charged Sodium Channel Blocker QX-314 Produces a Long-lasting Nociceptive Blockade in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The quaternary lidocaine derivative QX-314 in combination with bupivacaine for long-lasting nerve block: Efficacy, toxicity, and the optimal formulation in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The quaternary lidocaine derivative, QX-314, produces long-lasting local anesthesia in animal models in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. snu.elsevierpure.com [snu.elsevierpure.com]

Methodological & Application

Application Notes and Protocols for QX-314 in Whole-Cell Patch Clamp Recordings

For Researchers, Scientists, and Drug Development Professionals

Introduction

QX-314, a quaternary derivative of lidocaine, is a valuable pharmacological tool in electrophysiology, particularly for whole-cell patch clamp recordings. Its positive charge renders it membrane-impermeant, allowing for selective intracellular blockade of voltage-gated sodium channels (Nav) when included in the patch pipette's internal solution. This property enables researchers to isolate and study other ionic currents and synaptic events without the confounding influence of action potentials in the recorded cell. Furthermore, the conditional entry of QX-314 through specific ion channels, such as TRPV1 and TRPA1, offers a unique method for targeting and modulating the activity of specific neuronal subpopulations.

These application notes provide a comprehensive guide to the effective use of QX-314 in whole-cell patch clamp recordings, including its mechanism of action, detailed experimental protocols, and quantitative data on its effects.

Mechanism of Action

When introduced intracellularly via the patch pipette, QX-314 directly blocks the pore of voltage-gated sodium channels from the inside, preventing sodium influx and thereby inhibiting the generation of action potentials.[1][2] The block is often use-dependent, meaning it is more pronounced with repeated channel activation.[3][4]

Interestingly, while QX-314 is generally membrane-impermeant, it can enter neurons through the large pores of certain non-selective cation channels, most notably the transient receptor potential vanilloid 1 (TRPV1) and transient receptor potential ankyrin 1 (TRPA1) channels.[3][5] This unique property allows for the selective inhibition of neurons expressing these channels by applying QX-314 extracellularly in the presence of a channel agonist (e.g., capsaicin (B1668287) for TRPV1).

Data Presentation

The following tables summarize the quantitative data regarding the use and effects of QX-314 in whole-cell patch clamp recordings.

Table 1: Concentrations of QX-314 and Their Effects on Ion Channels

| Concentration | Target Channel(s) | Effect(s) | Cell Type / Preparation | Reference(s) |

| 0.2 mM | Inactivating Na+ channels | Blockade | Dissociated lamprey neurons | [2] |

| 0.5 mM | Inactivating Na+ channels | Blockade | --- | [6] |

| 4 mM | Na+ channels | Blockade | --- | [7] |

| 5 mM | Na+ channels, Iq (a K+ current) | Blockade of spiking and Iq, increase in steady-state input resistance. | Rat hippocampal CA1 pyramidal neurons | [8] |

| 5 mM, 30 mM | hTRPV1, hTRPA1, Nav1.7 | Activation of hTRPV1 and hTRPA1, permeation through these channels leading to concentration-dependent, use-dependent inhibition of Nav1.7. | HEK-293 cells expressing hTRPV1, hTRPA1, and Nav1.7 | [3] |

| 10 mM | Na+ channels, Ca2+ channels | Marked reduction of Ca2+ currents (ICa). | Dissociated lamprey neurons | [2] |

| 20 mM | Voltage-gated Na+ conductances | Blockade of Na+ conductances and regenerative spiking activity. | Rat hippocampal slices | [1] |

Table 2: Example Intracellular Solution Composition with QX-314

| Component | Concentration (mM) | Purpose |

| K-Gluconate | 120-130 | Main K+ salt to mimic intracellular environment |

| KCl | 6-20 | Cl- source |

| HEPES | 10 | pH buffer |

| EGTA | 0.2-10 | Calcium chelator |

| Mg-ATP | 2-4 | Energy source |

| Na2-GTP | 0.3-0.5 | Energy source |

| Na-Phosphocreatine | 10 | Energy source |

| QX-314 | 4 | Na+ channel blocker |

| Biocytin | 0.1-0.5% | For post-hoc cell labeling |

| Adjust pH to 7.2-7.3 with KOH | ||

| Adjust osmolarity to ~280-290 mOsm |

Note: The exact composition of the internal solution can be adjusted based on the specific experimental requirements.

Experimental Protocols

Protocol 1: Preparation of QX-314 Containing Intracellular Solution

-

Calculate and Weigh Components: Based on the desired final volume and concentrations (refer to Table 2), calculate the required mass of each component. Accurately weigh each solid component.

-

Dissolve Components: In a beaker, dissolve the components in approximately 80-90% of the final volume of high-purity, nuclease-free water. It is recommended to add components one by one, ensuring each is fully dissolved before adding the next.

-

Add QX-314: Weigh the desired amount of QX-314 bromide or chloride salt and add it to the solution. Ensure it is completely dissolved.

-

pH Adjustment: Adjust the pH of the solution to the desired value (typically 7.2-7.3) using a potassium-based acid or base (e.g., KOH).[9] Monitor the pH using a calibrated pH meter.

-

Osmolarity Adjustment: Measure the osmolarity of the solution using an osmometer. Adjust the osmolarity to be slightly lower (10-20 mOsm) than the extracellular solution to ensure a good seal.[9][10] Adjust with either water to decrease or a concentrated salt solution (e.g., KCl) to increase.

-

Final Volume and Storage: Bring the solution to the final volume with high-purity water. Aliquot the solution into smaller volumes (e.g., 200-500 µL) and store at -20°C or -80°C.[10]

-

Filtering: Before use, thaw an aliquot and filter it through a 0.2 µm syringe filter to remove any precipitates.[11]

Protocol 2: Whole-Cell Patch Clamp Recording with Intracellular QX-314

-

Prepare the Rig: Set up the patch clamp rig, including the microscope, micromanipulator, amplifier, and perfusion system with the appropriate external solution (e.g., artificial cerebrospinal fluid - aCSF).

-

Pull Pipettes: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with the intracellular solution.

-

Fill Pipette: Back-fill the pulled pipette with the filtered QX-314-containing intracellular solution. Ensure there are no air bubbles in the tip.

-

Establish a Gigaohm Seal: Under visual control, approach a target neuron with the patch pipette while applying slight positive pressure. Once in proximity to the cell membrane, release the positive pressure to allow the pipette to touch the cell. Apply gentle negative pressure to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.

-

Rupture the Membrane: After establishing a stable giga-seal, apply a brief pulse of strong suction to rupture the patch of membrane under the pipette tip, achieving the whole-cell configuration. This allows the QX-314 in the pipette to diffuse into the cell.

-

Allow for Diffusion: Wait for several minutes (typically 5-15 minutes) to allow for the diffusion of QX-314 from the pipette into the cell body and proximal dendrites. The time required for the block of action potentials to become effective can be monitored by applying depolarizing current steps and observing the diminishing or complete block of spiking.

-

Begin Recording: Once the action potentials are sufficiently blocked, proceed with the intended voltage-clamp or current-clamp recordings to study synaptic currents, other ion channels, or cellular properties without the contamination of sodium spikes.

Mandatory Visualizations

Caption: Signaling pathway of QX-314 entry and action.

Caption: Experimental workflow for using QX-314.

References

- 1. The local anaesthetic QX-314 enables enhanced whole-cell recordings of excitatory synaptic currents in rat hippocampal slices in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Intracellular QX-314 causes depression of membrane potential oscillations in lamprey spinal neurons during fictive locomotion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quaternary Lidocaine Derivative QX-314 Activates and Permeates Human TRPV1 and TRPA1 to Produce Inhibition of Sodium Channels and Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Sodium inactivation mechanism modulates QX-314 block of sodium channels in squid axons - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. youtube.com [youtube.com]

- 7. meetings.cshl.edu [meetings.cshl.edu]

- 8. researchgate.net [researchgate.net]

- 9. scientifica.uk.com [scientifica.uk.com]

- 10. re-place.be [re-place.be]

- 11. docs.axolbio.com [docs.axolbio.com]

Application Notes and Protocols for Intracellular Application of Lidocaine N-ethyl Bromide (QX-314)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lidocaine (B1675312) N-ethyl bromide, commonly known as QX-314, is a quaternary derivative of the local anesthetic lidocaine. Due to its permanent positive charge, QX-314 is membrane-impermeable and therefore cannot block voltage-gated sodium channels (VGSCs) from the extracellular side.[1][2][3] However, when introduced into the intracellular environment, it effectively blocks these channels from the cytoplasmic side.[1][4] This property makes QX-314 a valuable tool for selectively modulating the excitability of specific cell populations and for studying the intracellular mechanisms of local anesthesia.[1][5]

These application notes provide a comprehensive overview of the intracellular application of QX-314, including its mechanism of action, detailed experimental protocols, and key quantitative data.

Mechanism of Action

Once inside the cell, QX-314 exerts its primary effect by blocking voltage-gated sodium channels.[2][4] The blockade is highly use-dependent, meaning it is more pronounced in cells that are frequently depolarized.[1] This is because QX-314 enters and binds to the open state of the sodium channel pore from the intracellular side.[1][5][6] When the channel closes, the QX-314 molecule can become trapped, prolonging the block.[1]

A key application of QX-314 involves its entry into cells through large-pore ion channels, such as the Transient Receptor Potential Vanilloid 1 (TRPV1) and Transient Receptor Potential Ankyrin 1 (TRPA1) channels.[1][7][8][9] When these channels are activated by their respective agonists (e.g., capsaicin (B1668287) for TRPV1), their pores dilate sufficiently to allow the passage of QX-314 into the cytoplasm.[2][10][11] This allows for the selective inhibition of neurons expressing these TRP channels, which are often nociceptive (pain-sensing) neurons.[1][2]

Signaling Pathway of QX-314 Action

Caption: Signaling pathway of QX-314 entry via TRP channels and subsequent intracellular blockade of VGSCs.

Quantitative Data Summary

The following tables summarize key quantitative data for the intracellular application of QX-314 from various studies.

| Parameter | Value | Cell Type/Model | Reference |

| Effective Intracellular Concentration | |||

| For Na+ Channel Block | 10 µM | GH3 cells (pituitary tumor) | [3] |

| For Ca2+ Channel Block | 10 mM | Hippocampal CA1 pyramidal neurons | [9] |

| Extracellular Concentration for TRP-Mediated Entry | |||

| With Capsaicin | 10 - 20 mM | Rat dorsal root ganglion neurons | [10][11][12] |

| With Carvacrol (hTRPA1) | 5 and 30 mM | HEK-293 cells expressing hTRPA1 | [7][8] |

| With Acid | Not specified | Guinea pig esophageal nociceptive vagal jugular C-fiber neurons | [2] |

| In Vivo Applications | |||

| Intraplantar Injection | 0.2% QX-314 with 1% lidocaine | Rodents | [13] |

| Sciatic Nerve Blockade | 10, 30, and 70 mM | Mouse | [14] |

| Patch-Clamp Electrophysiology | |||

| Intrapipette Concentration | 5 mM | iPSC-derived mDA neurons | [15] |

| Intrapipette Concentration | 20 mM | Rat hippocampal slices | [16] |

| Parameter | IC50 Value | Target | Cell Type/Model | Reference |

| IC50 Values | ||||

| Extracellular Application | 93 µM (transient INa) | Voltage-gated Na+ channels (INa) | GH3 cells | [3] |

| Extracellular Application | 42 µM (late INa) | Voltage-gated Na+ channels (INa) | GH3 cells | [3] |

| Extracellular Application | 68 µM | Hyperpolarization-activated cation current (Ih) | GH3 cells | [3] |

Experimental Protocols

Protocol 1: Intracellular Blockade of Voltage-Gated Sodium Channels using Whole-Cell Patch-Clamp

This protocol is designed for the direct intracellular application of QX-314 to a single cell to study its effects on voltage-gated sodium currents.

Materials:

-

QX-314 bromide or chloride salt

-

Standard intracellular (pipette) solution

-

Standard extracellular (bath) solution

-

Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

-

Borosilicate glass capillaries for pipette fabrication

-

Cell culture of interest (e.g., dorsal root ganglion neurons, HEK-293 cells expressing a specific sodium channel)

Procedure:

-

Preparation of Intracellular Solution with QX-314:

-

Prepare the desired intracellular solution. A typical composition for voltage-clamp experiments is (in mM): 120.5 CsCl, 10 KOH-HEPES, 2 EGTA, 8 NaCl, 2 Na-ATP, 0.3 Na-GTP.[15] The pH is adjusted to 7.2 and osmolarity to ~295 mOsm.

-

Dissolve QX-314 bromide salt directly into the intracellular solution to a final concentration of 5 mM.[15] Note: Concentrations can range from 1 to 20 mM depending on the experimental goals.[16][17]

-

Filter the solution through a 0.2 µm syringe filter.

-

-

Pipette Fabrication and Filling:

-

Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with the intracellular solution.[15]

-

Back-fill the pipette with the QX-314-containing intracellular solution, ensuring no air bubbles are trapped in the tip.

-

-

Whole-Cell Recording:

-

Establish a gigaohm seal (>1 GΩ) on the membrane of the target cell.

-

Rupture the cell membrane with gentle suction to achieve the whole-cell configuration. This allows the QX-314 in the pipette to diffuse into the cell.

-

Allow for a period of dialysis (typically 5-10 minutes) for QX-314 to equilibrate within the cell.

-

Perform voltage-clamp recordings to measure the activity of voltage-gated sodium channels. A typical protocol involves holding the cell at a negative potential (e.g., -80 mV) and applying depolarizing voltage steps to elicit sodium currents.

-

Monitor the use-dependent block by applying repetitive depolarizing pulses.[1]

-

Experimental Workflow for Whole-Cell Patch-Clamp with Intracellular QX-314

Caption: Workflow for intracellular application of QX-314 using the whole-cell patch-clamp technique.

Protocol 2: Selective Inhibition of TRP-Expressing Neurons

This protocol describes the co-application of QX-314 with a TRP channel agonist to selectively block nociceptive neurons.

Materials:

-

QX-314 bromide or chloride salt

-

TRPV1 agonist (e.g., capsaicin) or TRPA1 agonist

-

Extracellular solution

-

Experimental model (e.g., primary neuronal culture, in vivo animal model)

Procedure for In Vitro Application:

-

Solution Preparation:

-

Prepare an extracellular solution containing the desired concentration of QX-314 (e.g., 10 mM).

-

Prepare a stock solution of the TRP channel agonist (e.g., capsaicin in ethanol).

-

-

Application:

-

Perfuse the cells with the standard extracellular solution to obtain a baseline recording of neuronal activity (e.g., calcium imaging or patch-clamp).

-

Co-apply the QX-314-containing extracellular solution with the TRP channel agonist at an effective concentration (e.g., 1 µM capsaicin).

-

Continue recording to observe the inhibition of neuronal excitability (e.g., cessation of action potentials, reduction in calcium influx).

-

A washout step with the standard extracellular solution can be performed to assess the reversibility of the block.

-

Procedure for In Vivo Application (e.g., rodent hind paw):

-

Solution Preparation:

-

Prepare a sterile solution of QX-314 (e.g., 0.2%) and a TRP channel agonist or another local anesthetic like lidocaine (e.g., 1%) in saline.[13]

-

-

Injection:

-

Under appropriate anesthesia and ethical guidelines, perform an intraplantar or perineural injection of the prepared solution into the target area of the animal.[13]

-

-

Behavioral Testing:

-

At various time points post-injection, assess the sensory and motor blockade using standard behavioral tests (e.g., von Frey test for mechanical sensitivity, Hargreaves test for thermal sensitivity, and motor function tests).[13]

-

Important Considerations

-

Cytotoxicity: High concentrations of QX-314 (e.g., 30 mM), particularly when co-applied with TRPV1 agonists, can induce cytotoxicity.[7][8] It is crucial to determine the optimal concentration that provides effective blockade without causing cell death.

-

Use-Dependence: The blocking effect of QX-314 is use-dependent. Therefore, the degree of inhibition will be greater in more active neurons.[1]

-

Purity and Solubility: Ensure the use of high-purity QX-314. QX-314 chloride is soluble in DMSO up to 60 mg/mL.[9]

-

Controls: Appropriate controls are essential. For TRP-mediated entry experiments, include controls with QX-314 alone, the agonist alone, and vehicle. For patch-clamp experiments, record from cells with a QX-314-free intracellular solution.

By leveraging the unique membrane-impermeable nature of QX-314, researchers can selectively investigate the role of specific ion channels in neuronal excitability and develop targeted therapeutic strategies.

References

- 1. Novel charged sodium and calcium channel inhibitor active against neurogenic inflammation | eLife [elifesciences.org]

- 2. QX-314 Inhibits Acid-induced Activation of Esophageal Nociceptive C-fiber Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Modulation of INa, Ih, and IK(erg) by Extracellular or Intracellular QX-314 (N-(2,6-dimethylphenylcarbamoylmethyl) triethylammonium bromide) in Pituitary Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting of sodium channel blockers into nociceptors to produce long-duration analgesia: a systematic study and review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Setting up for the block: the mechanism underlying lidocaine's use-dependent inhibition of sodium channels - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Lidocaine block of cardiac sodium channels - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Quaternary Lidocaine Derivative QX-314 Activates and Permeates Human TRPV1 and TRPA1 to Produce Inhibition of Sodium Channels and Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. selleckchem.com [selleckchem.com]

- 10. journals.physiology.org [journals.physiology.org]

- 11. Permeation and block of TRPV1 channels by the cationic lidocaine derivative QX-314 - ELSC | Edmond & Lily Safra Center for Brain Sciences [elsc.huji.ac.il]

- 12. journals.physiology.org [journals.physiology.org]

- 13. Co-application of Lidocaine and the Permanently Charged Sodium Channel Blocker QX-314 Produces a Long-lasting Nociceptive Blockade in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The quaternary lidocaine derivative, QX-314, produces long-lasting local anesthesia in animal models in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Electrophysiology [protocols.io]

- 16. The local anaesthetic QX-314 enables enhanced whole-cell recordings of excitatory synaptic currents in rat hippocampal slices in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Protocol for detecting plastic changes in defined neuronal populations in neuropathic mice - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Targeted Neuron Silencing Using QX-314 and TRPV1 Channels

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted neuron silencing is a powerful technique to investigate the function of specific neuronal populations and to develop novel therapeutic strategies. A widely used method involves the co-application of the membrane-impermeant sodium channel blocker, QX-314, with an activator of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[1][2][3][4] This approach allows for the selective silencing of neurons that express TRPV1 channels, which are predominantly nociceptive sensory neurons involved in pain perception.[5][6][7]

Mechanism of Action:

QX-314, a quaternary derivative of lidocaine (B1675312), is positively charged and cannot passively cross the cell membrane.[2][6][8][9] However, when TRPV1 channels are activated by an agonist such as capsaicin, their pores become permeable to large cations, including QX-314.[1][3][4][10][11] The influx of QX-314 into the neuron leads to an intracellular block of voltage-gated sodium channels, thereby inhibiting action potential generation and effectively silencing the neuron.[1][3][4][10][6][11] Studies have shown that QX-314 is directly permeant through the standard pore of the TRPV1 channel and does not require pore dilation or the involvement of downstream pathways.[1][3][4][10][11]

Signaling Pathway and Experimental Workflow

References

- 1. journals.physiology.org [journals.physiology.org]

- 2. Bupivacaine-induced cellular entry of QX-314 and its contribution to differential nerve block - PMC [pmc.ncbi.nlm.nih.gov]

- 3. snu.elsevierpure.com [snu.elsevierpure.com]

- 4. journals.physiology.org [journals.physiology.org]

- 5. Inhibition of inflammatory pain and cough by a novel charged sodium channel blocker - PMC [pmc.ncbi.nlm.nih.gov]

- 6. QX-314 Inhibits Acid-induced Activation of Esophageal Nociceptive C-fiber Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Co-application of Lidocaine and the Permanently Charged Sodium Channel Blocker QX-314 Produces a Long-lasting Nociceptive Blockade in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Co-Application of Eugenol and QX-314 Elicits the Prolonged Blockade of Voltage-Gated Sodium Channels in Nociceptive Trigeminal Ganglion Neurons | MDPI [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Permeation and block of TRPV1 channels by the cationic lidocaine derivative QX-314 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Permeation and block of TRPV1 channels by the cationic lidocaine derivative QX-314 - PubMed [pubmed.ncbi.nlm.nih.gov]

Co-application of QX-314 with Capsaicin for Targeted Analgesia: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

A novel strategy for achieving targeted analgesia involves the co-application of the membrane-impermeant sodium channel blocker, QX-314, with the Transient Receptor Potential Vanilloid 1 (TRPV1) agonist, capsaicin (B1668287).[1][2] This combination aims to selectively block pain signaling in nociceptive neurons without the motor deficits commonly associated with traditional local anesthetics.[1] QX-314, a permanently charged derivative of lidocaine (B1675312), cannot readily cross cell membranes.[1][3] However, capsaicin activates TRPV1 channels, which are predominantly expressed on nociceptors.[1][4] The activated TRPV1 channel pore is permeable to large cations, allowing QX-314 to enter the nociceptor and exert an intracellular block on voltage-gated sodium channels, thereby inhibiting action potential generation and pain signal transmission.[1][5][6][7] This approach offers the potential for highly specific pain relief.

Signaling Pathway

The mechanism relies on the specific expression of TRPV1 channels on nociceptive neurons.

Caption: Signaling pathway of QX-314 and capsaicin co-application.

Quantitative Data Summary

The following tables summarize the quantitative data from in vivo studies investigating the analgesic effects of QX-314 and capsaicin co-application in rat models.

Table 1: Effects on Mechanical Withdrawal Threshold in Normal Rats

| Treatment Group | Concentration | Peak Increase in Threshold (vs. Vehicle) | Duration of Effect | Reference |

| QX-314 + Capsaicin | 0.2% QX-314 + 0.5 mg/ml Capsaicin | ~2-fold increase | ~2 hours | [1] |

| Lidocaine | 2% | Significant Increase | Not specified | [1] |

| QX-314 alone | 0.2% | No significant change | Not applicable | [1] |

| Capsaicin alone | 0.5 mg/ml | No significant change | Not applicable | [1] |

Table 2: Effects on Mechanical and Thermal Withdrawal Thresholds in a Rat Neuropathic Pain Model (Chronic Constriction Injury)

| Treatment Group | Concentration | Peak Increase in Mechanical Threshold | Peak Increase in Thermal Threshold | Duration of Effect (Mechanical) | Reference |

| QX-314 + Capsaicin (Perisciatic) | 0.2% QX-314 + 0.5 mg/ml Capsaicin | ~3-fold increase | ~3-fold increase | ~1 hour | [1][2] |

| Lidocaine (Perisciatic) | 2% | Significant Increase | Not specified | Not specified | [1] |

| QX-314 alone (Perisciatic) | 0.2% | Lowered threshold (pro-nociceptive) | Not specified | Not applicable | [1] |

| Capsaicin alone (Perisciatic) | 0.5 mg/ml | Lowered threshold (pro-nociceptive) | Not specified | Not applicable | [1] |

| QX-314 + Capsaicin (Intrathecal) | Not specified | No alleviation of pain-like behaviors | No alleviation of pain-like behaviors | Not applicable | [1][2] |

| QX-314 alone (Intrathecal) | Not specified | Evoked spontaneous pain-like behaviors | Not applicable | Not applicable | [1][2] |

Table 3: Onset and Duration of Sensory Blockade in Mice (Hot Water Tail-Flick Test)

| Treatment Group | Concentration | Onset Time (minutes) | Duration of Blockade (minutes) | Reference |

| QX-314 alone | 2.5% | 23 (median) | 300 (median) | [8] |

| QX-314 + Capsaicin | 2.5% QX-314 + 0.1% Capsaicin | 4 (median) | 360 (median) | [8] |

Experimental Protocols

In Vivo Assessment of Analgesia in a Rat Model of Neuropathic Pain

This protocol describes the assessment of analgesic effects following peripheral administration of QX-314 and capsaicin in a rat model of chronic constriction injury (CCI).

Caption: Workflow for in vivo assessment of analgesia.

1. Animals and Model Induction:

-

Species: Male Sprague-Dawley rats (250-300 g).[1]

-

Housing: Group housed with free access to food and water on a 12/12 h light/dark cycle.[1]

-

Neuropathic Pain Model: Chronic Constriction Injury (CCI) of the sciatic nerve is induced to produce neuropathic pain.[1][2]

2. Drug Preparation and Administration:

-

Test Compounds:

-

Administration: Perisciatic injections are performed. For the co-administration group, QX-314 may be injected 10 minutes prior to capsaicin.[1] Anesthesia (e.g., isoflurane) can be used briefly during injections.[1]

3. Behavioral Testing:

-

Mechanical Allodynia (von Frey Test):

-

Thermal Hyperalgesia (Hargreaves Test):

-

The withdrawal latency to a noxious heat stimulus is measured.[2]

-

Testing is performed at the same time points as the von Frey test.

-

4. Data Analysis:

-

The mechanical withdrawal thresholds and thermal withdrawal latencies are recorded and analyzed over time for each treatment group.

-

Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to determine significant differences between groups.

Cell-Based Assays for Efficacy and Mechanism of Action

While in vivo studies are crucial, cell-based assays are invaluable for elucidating the mechanism of action and for higher-throughput screening.

1. Patch-Clamp Electrophysiology on Dorsal Root Ganglion (DRG) Neurons:

-

Objective: To directly measure the inhibition of voltage-gated sodium currents by QX-314 in the presence of capsaicin.

-

Methodology:

-

Isolate and culture DRG neurons from rats.

-

Perform whole-cell patch-clamp recordings to measure sodium currents.

-

Apply QX-314 alone to the extracellular solution and record sodium currents.

-

Co-apply QX-314 and capsaicin to the extracellular solution and record the inhibition of sodium currents over time.

-

Expected Outcome: Co-application should lead to a time-dependent, irreversible block of sodium currents, whereas QX-314 alone should have a minimal effect.[7]

-

2. Calcium Imaging:

-

Objective: To visualize the influx of calcium through activated TRPV1 channels and confirm target engagement by capsaicin.

-

Methodology:

-